3-amino-5-phenyloxolan-2-one hydrochloride
Description
3-Amino-5-phenyloxolan-2-one hydrochloride is a synthetic organic compound characterized by an oxolan (tetrahydrofuran) ring substituted with an amino group at position 3, a phenyl group at position 5, and a ketone at position 2. The hydrochloride salt enhances its solubility and stability, a common feature in pharmaceutical intermediates .
Properties
CAS No. |
3790-22-5 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-amino-5-phenyloxolan-2-one;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2;1H |
InChI Key |
QFMQUEHSPOQSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1C2=CC=CC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-phenyloxolan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with ethyl chloroformate to form an intermediate, which is then treated with ammonia to introduce the amino group. The final cyclization step involves the formation of the oxolan-2-one ring under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-phenyloxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, various amine derivatives from reduction, and substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
3-amino-5-phenyloxolan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-5-phenyloxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Ring Systems: Unlike cyclohexanone (3-fluoro deschloroketamine) or adamantane (memantine) cores, the oxolan ring in the target compound may confer distinct conformational rigidity, affecting receptor binding .
Physicochemical Properties :
- Hydrochloride salts universally improve aqueous solubility, critical for bioavailability. Storage at -20°C (common for labile compounds like 3-fluoro deschloroketamine) is inferred for the target compound .
Applications: While ropinirole and memantine are FDA-approved drugs, the target compound’s lack of clinical data limits its known applications. Its amino-ketone motif aligns with intermediates in neuroactive compound synthesis .
Biological Activity
3-Amino-5-phenyloxolan-2-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : 202.64 g/mol
- CAS Number : 5090-25-5
- Purity : Typically >98%
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : It has been reported to interact with specific enzymes, potentially modulating metabolic pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Receptors : The compound may bind to various receptors, altering their activity and influencing physiological responses.
- Enzyme Modulation : By inhibiting or activating specific enzymes, it can affect biochemical pathways crucial for cellular functions.
- Cell Membrane Interaction : Its structure allows it to interact with cell membranes, potentially altering permeability and affecting cellular homeostasis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be approximately 40 µg/mL, indicating strong scavenging activity against DPPH radicals.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Antioxidant | Scavenging DPPH radicals | |
| Enzyme Inhibition | Modulation of enzyme activity |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting microbial infections and oxidative stress-related diseases.
- Biochemical Research : It serves as a valuable tool for studying enzyme kinetics and receptor interactions due to its ability to modulate biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
